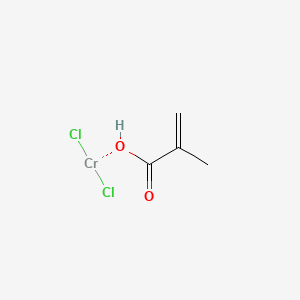

Methacrylato chromic chloride

Description

Historical Context and Evolution of Chromium(III)-Based Adhesion Promoters

The development of chromium(III)-based adhesion promoters is rooted in the mid-20th century exploration of Werner-type coordination complexes. google.com These water-soluble chromium complexes of carboxylic acids were found to be effective at modifying the surface properties of a wide range of substrates. acs.orgaquaoxwaterfilters.com The initial development stemmed from reacting chromyl chloride with different organic materials. acs.org

One of the most notable commercial examples of this class of compounds is Methacrylato chromic chloride, often known by the trade name Volan. acs.orgaquaoxwaterfilters.com It was developed as a coupling agent specifically for use in reinforced plastic laminates. acs.orgaquaoxwaterfilters.com A 1950 patent outlines a process for producing water-soluble, stable solutions of these complexes, including this compound, by reacting a solution of chromium trioxide in hydrochloric acid with a lower aliphatic alcohol like isopropanol (B130326), followed by the addition of the desired carboxylic acid, such as methacrylic acid. google.com This method was applicable to a wide variety of carboxylic acids, both saturated and unsaturated, leading to a family of chromium complexes with diverse properties. google.com

Over the years, while other adhesion promoters like organosilanes have been developed, chromium-containing complexes like this compound have maintained their relevance in specific applications. scribd.comscribd.com However, the broader category of chromium-based adhesion promoters has also seen a shift away from hexavalent chromium (Cr(VI)) due to toxicity concerns, leading to increased focus on trivalent chromium (Cr(III)) compounds, like this compound, and other chromium-free alternatives. uni-regensburg.despecialchem.com

Significance in Interfacial Engineering and Composite Science

The primary significance of this compound lies in its function as a "chemical bridge" at the interface between two different materials. scribd.com In composite science, the performance of a material is heavily dependent on the strength of the bond between the reinforcing agent (e.g., glass fibers) and the polymer matrix (e.g., polyester (B1180765) resin). scribd.com Without effective adhesion, the transfer of stress from the matrix to the reinforcement is inefficient, leading to premature failure of the composite.

This compound addresses this challenge by modifying the surface of the reinforcement. The molecule is bifunctional: one part of the complex bonds with the inorganic substrate, while the other organic part (the methacrylate (B99206) group) is available to react and form covalent bonds with the polymer resin during curing. scribd.com This creates a strong, durable link across the interface, significantly improving the mechanical properties and moisture resistance of the composite material. scribd.comresearchgate.net

Its applications are found in various sectors:

Reinforced Plastics : It is widely used as a finish for fiberglass to be incorporated into polyester, epoxy, and phenolic resin systems. acs.orgaquaoxwaterfilters.comscribd.com

Advanced Composites : Research has explored its use in composites for specialized applications, including materials for microwave substrates and even components for composite rocket motors. hawaii.eduresearchgate.net

Coatings and Printing : The compound has also been utilized in the formulation of coatings for materials like glass fiber and in masters for planographic printing. google.comgoogle.com

The table below summarizes some of the key applications and the role of this compound in those contexts.

| Application Area | Role of this compound | Material Systems |

| Fiberglass Reinforced Plastics | Coupling Agent / Adhesion Promoter | Glass Fibers & Polyester, Epoxy, Phenolic Resins acs.orgaquaoxwaterfilters.comscribd.com |

| Specialty Composites | Interfacial Modifier | Glass microfillers in mCOC for microwave applications researchgate.net |

| Aerospace Components | Ingredient in Composite Materials | Composite Rocket Motors hawaii.eduhawaii.edu |

| Printing Technology | Surface Treatment | Masters for Planographic Printing google.com |

Classification within Werner-Type Coordination Complexes

This compound is classified as a Werner-type coordination complex. acs.orggoogle.com This classification refers to a specific type of chemical structure first described by Nobel laureate Alfred Werner, the father of coordination chemistry. In these complexes, a central trivalent chromium atom is coordinated with a carboxylic acid group, in this case, the "methacrylato" group derived from methacrylic acid. google.com

The general structure involves a central chromium atom linked to various groups, or ligands. In the case of this compound, the complex in solution contains trivalent chromium, chloride ions, and methacrylate groups. google.com The nomenclature system for these compounds involves taking the name of the carboxylic acid (methacrylic acid), changing the suffix "-ic" to "-ato," and combining it with the metal and anion names. google.com

These Werner-type chromium complexes are typically water-soluble and are designed to anchor to hydrophilic surfaces, leaving the organic part of the molecule oriented away from the surface to interact with a polymer matrix. acs.orgaquaoxwaterfilters.com This structure is fundamental to its function as an adhesion promoter. scribd.com

The chemical properties of this compound are detailed in the table below.

| Property | Value |

| Chemical Formula | C4H5Cl2CrO2 localpharmaguide.com or C₅H₇Cl₄Cr₂O₄ (dimeric form) ontosight.ai |

| Molecular Weight | 346.87 g/mol (for C4H5Cl4Cr2O3) chemicalbook.com |

| Appearance | Bluish-green solution in isopropanol google.com |

| Density | 1.097 g/cm³ (at 20°C) chemicalbook.com |

| Water Solubility | 2.324 g/L (at 25°C) chemicalbook.com |

Overview of Current Research Trajectories and Academic Contributions

While this compound is a well-established industrial chemical, it continues to be relevant in modern materials research. Current interest is less about the fundamental discovery of the compound and more about its application in new, high-performance materials and optimizing existing composite systems.

Academic and industrial research involving this compound can be seen in several areas:

Advanced Polymer Composites : Studies continue to evaluate and optimize the performance of composites using this adhesion promoter. For instance, research on polymer-ceramic composites for microwave applications has used this compound as a surface treatment for glass microfillers to improve thermal stability and heat transport. researchgate.net

Niche Applications : The compound has been identified as an ingredient in materials for student-led rocketry research projects, indicating its use in creating specialized composite motor components. hawaii.eduhawaii.edu

Market and Industrial Analysis : The continued production and market presence of this compound (CAS 15096-41-0) are tracked in global industry reports. digitgaps.comlookchem.com These reports analyze market dynamics, trends, and applications, suggesting an ongoing demand in the chemical and materials sectors. digitgaps.com

Interfacial Studies : The broader field of interfacial engineering continues to build on the principles demonstrated by classic coupling agents like this compound. Research into the electrochemical deposition of nanostructured adhesion promoters, such as Zn-Cr alloys, represents an evolution of the goal to create robust interfaces between metals and polymers in electronic devices. uni-regensburg.de

Properties

Molecular Formula |

C4H6Cl2CrO2 |

|---|---|

Molecular Weight |

208.99 g/mol |

IUPAC Name |

dichlorochromium;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.2ClH.Cr/c1-3(2)4(5)6;;;/h1H2,2H3,(H,5,6);2*1H;/q;;;+2/p-2 |

InChI Key |

SHDBMHXNFPAEAP-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)O.Cl[Cr]Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Fundamental Preparation Routes for Methacrylato Chromic Chloride

The synthesis of this compound, a Werner-type chromium complex, can be achieved through several key pathways. These methods focus on the reaction of chromium salts with methacrylic acid or its derivatives, often utilizing an intermediate form known as basic chromium chloride. google.comacs.org

Reaction of Chromic Chloride with Methacrylic Acid Derivatives

A primary method for synthesizing this compound involves the direct reaction of a chromium(III) salt with methacrylic acid or its derivatives. smolecule.com One documented process details the conversion of a prepared basic chromium chloride solution by reacting it with methacrylic acid. google.com In this procedure, an aqueous solution of chromium trioxide and hydrochloric acid is first mixed with an alcohol like isopropanol (B130326) and refluxed. google.com Subsequently, methacrylic acid is added to this solution, and the mixture is refluxed again. google.com Upon cooling, this process yields a clear, bluish-green solution of this compound in isopropanol, which is noted to be stable and water-soluble. google.com The chemical name associated with the CAS number 15096-41-0 for this compound is tetrachloro-μ-hydroxy(μ-methacrylato-O:O')dichromium, indicating a binuclear structure. guidechem.com

Utilization of Basic Chromium Chloride as a Precursor

Basic chromium chloride is a key intermediate in the production of this compound. google.comgoogle.com It is a complex material, with one formulation described by the formula Cr₅(OH)₆Cl₉·XH₂O. mcgean.com This compound is commercially available as a green powder and serves as a starting point for manufacturing various chromium compounds. mcgean.commcgean.comulprospector.com The "basicity" of this precursor refers to the percentage of the charge on the chromium ion that is displaced by a hydroxyl ion. mcgean.com The synthesis process involves preparing a solution of basic chromium chloride, typically in an excess of an alcohol solvent like isopropanol, which is then reacted with methacrylic acid to form the final coordination complex. google.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Cr₅(OH)₆Cl₉·XH₂O | mcgean.com |

| Appearance | Green Powder | mcgean.com |

| Trivalent Chrome (Cr(III)) | 29.0 – 33.0% | mcgean.com |

| Chloride (Cl) | 33 – 39% | mcgean.com |

| Basicity | 33 – 43% | mcgean.com |

| Hexavalent Chrome (Cr(VI)) | None Detected (<0.0001%) | mcgean.com |

Controlled Synthesis for Specific Stoichiometric and Structural Forms

The control of reaction conditions is crucial for obtaining a stable and desired form of this compound. google.com The synthesis described in patent literature involves specific heating and cooling stages to manage the highly exothermic reaction and ensure the formation of the intended complex. google.com The process includes refluxing the initial mixture of chromic oxide, hydrochloric acid, and isopropanol, followed by a second reflux after the addition of methacrylic acid. google.com The final product is then cooled to 30°C before packaging. google.com This controlled procedure results in a stable, clear bluish-green solution of the complex. google.com While detailed studies on achieving various specific stoichiometric forms are not extensively published, the principle of controlling reaction parameters to dictate the final product's properties is a fundamental aspect of its synthesis. google.com

Synthesis of Related Chromium(III)-Methacrylate Coordination Complexes

Beyond this compound itself, related chromium(III)-methacrylate complexes, including fully substituted and polynuclear oxo-complexes, have been synthesized and characterized.

Preparation of Tris(methacrylato)chromium(III)

Tris(methacrylato)chromium(III), Cr(O₂C(CH₃)C=CH₂)₃, is a homoleptic chromium(III) carboxylate that has been synthesized via a straightforward route. researchgate.nettandfonline.com The preparation involves the reaction of an aqueous solution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) with freshly prepared sodium methacrylate (B99206). tandfonline.com The sodium methacrylate is typically formed by reacting methacrylic acid with sodium bicarbonate. tandfonline.com Maintaining the reaction temperature at 40°C is critical to facilitate the formation of the desired product while preventing the homopolymerization of the methacrylate ligand. tandfonline.com This method yields a blue microcrystalline powder that is insoluble in most common solvents. researchgate.nettandfonline.com Spectroscopic analysis reveals a chelating bidentate coordination of the methacrylate ligands to the chromium ion. researchgate.netresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), Sodium Methacrylate | tandfonline.com |

| Sodium Methacrylate Preparation | Reaction of methacrylic acid with sodium bicarbonate | tandfonline.com |

| Reaction Temperature | 40°C (critical to avoid polymerization) | tandfonline.com |

| Reaction Time | 2 hours | tandfonline.com |

| Product Appearance | Blue microcrystalline powder | researchgate.nettandfonline.com |

| Yield | ~75% | researchgate.net |

Synthetic Approaches to Binuclear Chromium-Oxo-Methacrylato Complexes

The formation of binuclear and polynuclear chromium complexes containing oxo or hydroxo bridges is a known feature of chromium(III) chemistry, especially in aqueous conditions. researchgate.netontosight.ai The formal name for this compound (CAS 15096-41-0), tetrachloro-μ-hydroxy(μ-methacrylato-O:O')dichromium, describes a binuclear complex where two chromium atoms are bridged by a hydroxy group and a methacrylate ligand. guidechem.com

The synthesis of related structures, such as trinuclear oxo-chromium(III) complexes, provides insight into the formation of these bridged species. nih.gov For instance, a trinuclear oxo-centered chromium(III) complex with the formula [Cr₃O(CH₃CO₂)₆(L)(H₂O)₂] (where L is a flavonoid ligand) was synthesized by reacting the starting material [Cr₃O(CH₃CO₂)₆(H₂O)₃]Cl with the desired ligand. nih.gov These structures feature a central oxygen atom bonded to three chromium atoms, which are further coordinated by carboxylate and other ligands. nih.gov Chromium, chloro hydroxy methacrylate oxo complexes are generally synthesized through the reaction of chromium ions with methacrylic acid or its derivatives in the presence of both hydroxide (B78521) and chloride ions, leading to complex structures with a central chromium atom bonded to methacrylate, hydroxide, chloride, and oxo ligands. ontosight.ai

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular structure of methacrylato chromic chloride and related compounds. It provides critical information about the coordination of the methacrylate (B99206) ligand to the chromium ion.

Fourier-Transform Infrared Spectroscopy (FTIR)

The coordination of the carboxylate group of the methacrylate ligand to the chromium center is a key feature revealed by FTIR spectroscopy. researchgate.net The difference in the vibrational frequencies between the asymmetric (ν asym (COO⁻)) and symmetric (ν sym (COO⁻)) stretching modes of the carboxylate group (Δν) is diagnostic of the coordination mode. researchgate.net For tris(methacrylato)chromium(III), the FTIR spectrum shows characteristic bands that confirm a chelating bidentate coordination of the carboxylate groups to the chromium(III) ion. researchgate.netresearchgate.net

Key vibrational bands for tris(methacrylato)chromium(III) are summarized in the table below. The presence of bands corresponding to C=C and C=O stretching, as well as Cr-O vibrations, confirms the integrity of the complex. researchgate.net The bands in the lower frequency region, around 600-463 cm⁻¹, can be attributed to Cr-O vibrations within the coordination sphere. scirp.orgresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1652 | C=C Stretching | researchgate.net |

| 1550 | Asymmetric C=O Stretching | researchgate.net |

| 1450 | Symmetric C=O Stretching | researchgate.net |

| 1010 | =CH₂ Wagging | researchgate.net |

| 660 | COO⁻ Rocking | researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis. matec-conferences.org While specific Raman data for this compound is not extensively reported, studies on related chromium complexes and poly(methyl methacrylate) (PMMA) indicate that Raman spectroscopy can effectively identify the characteristic vibrations of the methacrylate ligand and the Cr-O bonds. hilarispublisher.comarxiv.orgacs.org The technique is particularly sensitive to the C=C stretching vibrations of the methacrylate group and the symmetric vibrations of the molecule, which may be weak or inactive in the infrared spectrum. matec-conferences.org

Electronic Spectroscopy for d-Orbital Transitions and Ligand Field Environments (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the d-orbitals of the chromium(III) ion. For a Cr(III) ion, which has a d³ electronic configuration, in an octahedral ligand field, two spin-allowed electronic transitions are typically observed. researchgate.netnih.govresearchgate.net

In the case of tris(methacrylato)chromium(III), the UV-Vis spectrum exhibits two main absorption bands that are characteristic of Cr(III) in an octahedral environment. researchgate.net These bands correspond to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g(F) excited states. researchgate.netscirp.org A third, higher energy band is also observed, which is attributed to a charge transfer transition. researchgate.net The positions of these bands provide information about the ligand field strength.

The UV-Vis spectral data for tris(methacrylato)chromium(III) and a related chromium(III) oxalate (B1200264) complex are presented below.

| Compound | λ_max (nm) | Transition Assignment | Reference |

|---|---|---|---|

| Tris(methacrylato)chromium(III) | 576 | ⁴A₂g → ⁴T₂g | researchgate.net |

| 416 | ⁴A₂g → ⁴T₁g(F) | researchgate.net | |

| 248 | Charge Transfer | researchgate.net | |

| (C₆H₁₆N)[Cr(C₂O₄)₂(H₂O)₂] | 564 | ⁴A₂g → ⁴T₂g | scirp.org |

| 416 | ⁴A₂g → ⁴T₁g(F) | scirp.org |

Magnetic Resonance Techniques for Chromium(III) Environment and Ligand Interactions (EPR, NMR)

Magnetic resonance techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) offer detailed insights into the electronic environment of the chromium(III) center and its interactions with the surrounding ligands.

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy is a highly sensitive method for studying paramagnetic species like Cr(III), which has three unpaired electrons (S=3/2). nih.govtandfonline.comcardiff.ac.uk The EPR spectrum of tris(methacrylato)chromium(III) powder at room temperature shows a broad, symmetric signal with a g-value of approximately 1.98. researchgate.net This g-value is characteristic of Cr(III) ions in an octahedral or distorted octahedral environment. tandfonline.com The broadness of the signal is attributed to spin-spin relaxation and dipole-dipole interactions between neighboring chromium ions in the solid state. researchgate.netcardiff.ac.uk

Nuclear Magnetic Resonance (NMR)

Obtaining high-resolution NMR spectra for paramagnetic complexes like those of Cr(III) is challenging due to the significant broadening of signals caused by the unpaired electrons. acs.orgcdnsciencepub.comrsc.orgvu.lt However, specialized techniques and computational methods can provide valuable structural information. acs.orgcdnsciencepub.com For instance, ¹H NMR studies on certain paramagnetic chromium(III) complexes have been successful, with the large chemical shift range providing insights into the molecular structure. vu.lt While specific NMR data for this compound is scarce, studies on related Cr(III) complexes demonstrate that NMR can be used to assign signals to specific ligand protons and understand the conformation of chelate rings. rsc.org The development of novel NMR shift theories for paramagnetic compounds continues to enhance the utility of this technique for studying non-axial high-spin Cr(III) complexes. cdnsciencepub.com

X-ray Diffraction for Crystalline Structure Determination and Unit Cell Parameters

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of materials. shepchem.com However, obtaining single crystals of sufficient quality for XRD analysis can be challenging for many coordination polymers and complexes, including this compound and its analogues. researchgate.netshepchem.com Often, these compounds are synthesized as microcrystalline or amorphous powders. researchgate.netshepchem.com

X-ray Photoelectron Spectroscopy for Surface Elemental Composition and Oxidation State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present in a sample. semi.ac.cnuwo.casurfacesciencewestern.comxpsfitting.com For this compound and related compounds, XPS is crucial for confirming the +3 oxidation state of the chromium ion. researchgate.net

The XPS survey spectrum of tris(methacrylato)chromium(III) detects the expected elements: carbon, oxygen, and chromium. researchgate.netresearchgate.net High-resolution scans of the Cr 2p region provide detailed information about the chromium's chemical state. The binding energies of the Cr 2p₃/₂ and Cr 2p₁/₂ peaks are characteristic of Cr(III). researchgate.netuwo.caxpsfitting.com The presence of multiplet splitting in the Cr 2p spectrum is a distinctive feature of many Cr(III) compounds. uwo.caxpsfitting.com

The table below summarizes the XPS binding energy data for tris(methacrylato)chromium(III).

| Element | Orbital | Binding Energy (eV) | Reference |

|---|---|---|---|

| Chromium (Cr) | 2p₃/₂ | 577.26 | researchgate.net |

| 2p₁/₂ | 586.55 | researchgate.net | |

| Oxygen (O) | 1s | 531.8 | researchgate.net |

| Carbon (C) | 1s | 284.5 - 288.0 | researchgate.net |

The C 1s region can often be deconvoluted into multiple peaks, representing carbon in different chemical environments, such as C-C/C-H, C-O, and O-C=O. researchgate.net

Morphological Analysis of Synthesized Materials (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, shape, and size of the synthesized material. researchgate.netresearchgate.netmsrjournal.commsrjournal.com Analysis of tris(methacrylato)chromium(III) powder by SEM has revealed the formation of spherical particles. researchgate.net The particle size can be on the order of micrometers, for instance, approximately 2.5 µm in diameter. researchgate.net The morphology of the particles can be influenced by the synthesis conditions. The spherical shape and size of these particles can be important for their application, for example, as catalysts. researchgate.net When used as a coating or in composites, SEM can be used to study the interface between the chromium complex and the substrate.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds through the analysis of their fragmentation patterns. psu.edunih.govubc.ca For organochromium compounds, techniques like electrospray ionization mass spectrometry (ESI-MS) and field desorption mass spectrometry (FD-MS) have been utilized. nih.govshepchem.com

While detailed mass spectrometry data for this compound is not widely published, the technique has been successfully applied to related chromium(III) carboxylate assemblies. nih.gov For example, ESI-MS has proven to be a convenient method for establishing the identity of trinuclear chromium basic carboxylate complexes. nih.gov FD-MS studies on other monomeric Cr(III) carboxylates have shown the molecular ion peak, confirming the monomeric nature of the complex, as well as fragmentation peaks that provide clues about the compound's structure. shepchem.com The application of mass spectrometry to organochromium complexes can aid in elucidating reaction mechanisms, such as in photo-induced reductive elimination reactions. ubc.ca

Thermogravimetric Analysis for Thermal Decomposition Pathways and Coordination Stability

Thermogravimetric analysis (TGA) is a crucial technique for probing the thermal stability and decomposition pathways of coordination compounds like this compound. By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable insights into the compound's composition, the nature of coordinated and solvated molecules, and the temperature ranges at which different components are lost.

While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior of analogous chromium(III) carboxylate complexes provides a strong basis for understanding its decomposition profile. Research on various chromium(III) complexes, including those with acetate (B1210297) and other organic ligands, consistently shows a multi-stage decomposition process, typically culminating in the formation of stable chromium(III) oxide (Cr₂O₃) as the final residue. wikipedia.orgresearchgate.net

Detailed Research Findings

Studies on related chromium(III) compounds reveal a general pattern of thermal decomposition. For instance, the thermogravimetric analysis of a trinuclear oxo-chromium(III) acetate complex, [Cr₃O(CH₃CO₂)₆(H₂O)₃]Cl, demonstrates a stepwise mass loss. The initial phase involves the loss of coordinated water molecules at lower temperatures. This is followed by the decomposition and release of the acetate ligands over a broader temperature range. The final decomposition of the core structure to form chromium oxide occurs at very high temperatures, often extending beyond 900°C. mdpi.com

Similarly, the thermal analysis of other chromium(III) complexes with organic ligands, such as [CrCl₃(L)₃]·6H₂O where L is a quinazolinone derivative, also exhibits a distinct two-step decomposition. The first step, occurring between 40-120°C, corresponds to the loss of hydration water. The subsequent decomposition of the organic ligands takes place at higher temperatures, in the range of 120-1200°C. scispace.com The thermal decomposition of chromium(III) nitrate (B79036) nonahydrate further supports this pattern, showing a three-step process that ultimately yields Cr₂O₃ at temperatures above 450°C. rroij.comresearchgate.net

Based on these analogous findings, the thermal decomposition of this compound is expected to proceed through the following general pathway:

Dehydration: The initial weight loss at relatively low temperatures (typically below 150°C) is attributed to the removal of any hydrated water molecules.

Decomposition of the Methacrylate Ligand: As the temperature increases, the methacrylate ligand will begin to decompose. This process can be complex and may occur in multiple steps, involving the breaking of the carboxylate-chromium bond and the fragmentation of the organic moiety.

Formation of Chromium Oxide: The final stage of decomposition at high temperatures involves the complete loss of all organic and chloro ligands, resulting in the formation of the thermodynamically stable chromium(III) oxide.

The coordination stability of the this compound can be inferred from the onset temperature of the decomposition of the methacrylate ligand. A higher decomposition temperature suggests a stronger coordination bond between the chromium(III) ion and the methacrylate group.

Data from Analogous Chromium(III) Complexes

The following interactive table summarizes the typical thermal decomposition stages observed for related chromium(III) carboxylate complexes, which can be considered indicative of the behavior of this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | 40 - 150 | Variable | H₂O |

| Ligand Decomposition | 150 - 600 | Variable | CO₂, H₂O, and other organic fragments |

| Final Residue Formation | > 600 | - | Cr₂O₃ |

Note: The specific temperatures and mass loss percentages can vary depending on the exact structure of the complex, the heating rate, and the atmosphere used during the TGA experiment.

This generalized data underscores the expected thermal behavior of this compound, providing a framework for its analysis and characterization. The final, non-volatile residue of chromium(III) oxide is a common feature in the thermal analysis of chromium compounds. wikipedia.org

Coordination Chemistry and Intermolecular Interactions

Ligand Exchange Mechanisms and Reactivity Profiles

Ligand exchange in chromium(III) complexes is typically a slow process due to the high ligand field stabilization energy of the d³ configuration. uci.edu However, substitution reactions are possible and are fundamental to the compound's reactivity.

The chloride ligands in the methacrylato chromic chloride complex can be substituted by other ligands. In aqueous solutions, the chloride ions can be replaced by water molecules, a common reaction for chromium(III) chlorides. chemguide.co.uklibretexts.org For instance, the green color often observed in solutions of chromium(III) chloride is due to the formation of the [Cr(H₂O)₄Cl₂]⁺ ion, where two water ligands in the hexaaquachromium(III) ion have been replaced by chloride ions. chemguide.co.uklibretexts.org This type of ligand exchange is reversible and depends on the concentration of the chloride ions. chemguide.co.uk

The general mechanism for ligand substitution in octahedral Cr(III) complexes can be slow. However, the process can be catalyzed by the presence of a reducing agent that can generate a trace of chromium(II). wikipedia.org The Cr(II) ion is much more labile and can rapidly exchange ligands. An electron transfer via a chloride bridge to a Cr(III) center then regenerates the Cr(II) catalyst and results in the substitution of the original Cr(III) complex. wikipedia.org

Table 1: Examples of Ligand Substitution in Cr(III) Complexes

| Original Complex Ion | Reagent | Product Complex Ion | Observation |

|---|---|---|---|

| [Cr(H₂O)₆]³⁺ | Concentrated HCl | [Cr(H₂O)₄Cl₂]⁺ | Solution turns from violet to green. libretexts.orgchemguide.co.uk |

| [Cr(H₂O)₆]³⁺ | Warming with K₂SO₄ | [Cr(H₂O)₅(SO₄)]⁺ | Change in the ion's charge. libretexts.orgchemguide.co.uk |

This table presents general substitution reactions for chromium(III) ions, which are analogous to the potential reactivity of this compound.

The methacrylate (B99206) ligand, a carboxylate, typically coordinates to the chromium(III) center in a bidentate fashion, forming a stable chelate ring. shepchem.com This chelation is a key factor in the structure and stability of the complex. The synthesis of a monomeric, neutral homoleptic chromium(III) carboxylate, tris(methacrylato)chromium(III), highlights the ability of methacrylate groups to form a pseudo-octahedral coordination environment around the chromium atom through bidentate chelation. shepchem.com

The interaction between the carboxylate groups and the chromium center can be characterized using infrared (IR) spectroscopy. The difference between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO⁻ group provides insight into the coordination mode.

In solution, the chelated methacrylate ligand can potentially undergo dynamic processes, such as partial dissociation where one of the coordinated oxygen atoms detaches temporarily, or complete ligand substitution if a stronger chelating agent is introduced. The stability of the chelate is enhanced by the "chelate effect," where the formation of a ring structure is entropically favored over the coordination of monodentate ligands. savemyexams.com

Formation of Polynuclear Chromium(III) Species

This compound, like other chromium(III) carboxylates, has a strong tendency to form polynuclear species, where multiple chromium centers are linked by bridging ligands. lew.rounige.chresearchgate.net This behavior is particularly prevalent in aqueous solutions or during hydrolysis.

In polynuclear chromium(III) chemistry, oxo-bridged structures ([Cr-O-Cr]) are a common motif. These can form through the condensation of two hydroxo-bridged precursors. The characterization of such dinuclear species often involves a combination of spectroscopic and magnetic studies. For example, the magnetic coupling between the two chromium(III) centers in oxo-bridged dimers is typically antiferromagnetic, and the strength of this interaction is sensitive to the Cr-O-Cr bond angle and the nature of other bridging ligands. nih.gov

While direct structural data for an oxo-bridged methacrylato complex is scarce, analogous systems provide a framework for their characterization. nih.govrsc.org Key structural parameters for a related carbonate-bridged oxo-dimer include Cr-O(bridge) bond lengths of approximately 1.82-1.84 Å and a Cr-O-Cr angle of around 128.3°. nih.gov Infrared spectroscopy can also be used to identify the characteristic vibrations of the Cr-O-Cr unit. rsc.org

Beyond simple dimers, chromium(III) carboxylates are famous for forming larger cyclic and cluster architectures. The most well-known are the "basic chromium carboxylates," which feature a trinuclear, oxo-centered core, [Cr₃O(O₂CR)₆L₃]⁺, where L is a neutral ligand like water. shepchem.com In this structure, three chromium atoms form a triangle around a central oxygen atom, and pairs of chromium atoms are bridged by six carboxylate ligands. This structure has been foundational in the study of molecular magnetism. shepchem.com

The synthesis of tris(methacrylato)chromium(III) was pursued to create a monomeric species, avoiding the formation of these common trimeric clusters. shepchem.com However, the tendency towards cluster formation is a dominant aspect of chromium(III) carboxylate chemistry. Aging of aqueous Cr(III) solutions can lead to the formation of multivalent, polynuclear species bridged by hydroxo groups, which are precursors to these larger clusters. researchgate.net The interaction of poly(acrylic acid) with aged Cr(III) solutions demonstrates the formation of polymer chains cross-linked by these polynuclear metallic species. researchgate.net

Solution-State Chemistry and Hydrolysis Behavior

The chemistry of this compound in solution is largely dictated by hydrolysis reactions. google.comslu.se When dissolved in water, the coordinated water molecules and the inherent acidity of the [Cr(H₂O)₆]³⁺ ion play a crucial role. libretexts.orglibretexts.org The hexaaquachromium(III) ion is acidic, with typical solutions having a pH in the range of 2-3. libretexts.org This acidity stems from the polarization of the O-H bonds in the coordinated water molecules by the highly charged Cr³⁺ ion, leading to the release of a proton.

Equation for Hydrolysis: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ libretexts.org

This initial hydrolysis step can be followed by further deprotonation and condensation reactions, especially as the pH increases. This process, known as olation, leads to the formation of hydroxo-bridged dimers, trimers, and larger polynuclear species. researchgate.netslu.se For example, the dimer [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ can form. With time and changes in pH, these hydroxo-bridged intermediates can convert to more stable oxo-bridged structures. researchgate.net Therefore, a solution of this compound is not static but contains a dynamic equilibrium of various monomeric and polynuclear hydroxo- and aqua-species.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tris(methacrylato)chromium(III) |

| Hexaaquachromium(III) ion |

| Tetraaquadichlorochromium(III) ion |

| Pentaaquasulfatochromium(III) ion |

| [Cr(cyclam)Cl₂]⁺ |

| Oxo-bridged dichromium complexes |

| Basic chromium carboxylates |

Intermolecular Interactions and Supramolecular Assembly

The chemical nature of this compound facilitates various intermolecular interactions, which are fundamental to its primary application as a coupling agent. acs.org Coupling agents are crucial in materials science for promoting adhesion between dissimilar materials, such as inorganic fillers (e.g., glass fibers) and organic polymer matrices. google.comresearchgate.net The this compound complex is designed to chemically bond with both the substrate and the resin, a process that relies on strong intermolecular forces. google.comgoogle.com

The molecule possesses distinct functional parts that enable these interactions. The chromium complex portion can interact with inorganic surfaces. For instance, when used to treat glass fibers, the chromium complex can form robust bonds with the hydroxyl groups present on the glass surface. core.ac.uk This interaction modifies the surface characteristics of the substrate. acs.org

While specific studies on the supramolecular assembly of isolated this compound are not extensively detailed in the literature, its function as a surface modifier and coupling agent is a practical demonstration of controlled intermolecular assembly at an interface. Structurally related chromium carboxylates are known to form cluster-type structures, which are a form of supramolecular assembly. researchgate.netshepchem.com

Theoretical Modeling of Coordination Geometries and Electronic Structure

Detailed theoretical modeling studies focusing specifically on the coordination geometry and electronic structure of this compound are not widely present in publicly available research. However, the application of computational chemistry to analogous chromium complexes is well-documented and provides a framework for understanding what such studies could reveal. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of transition metal complexes. shepchem.com

For related chromium(III) carboxylate complexes, DFT modeling has been successfully employed to complement experimental data from techniques like IR and Raman spectroscopy. shepchem.com In one study, computational modeling was crucial in distinguishing between a monomeric bidentate chelate structure and a trimeric cluster, providing insights into the vibrational spectra and stability of the complex. shepchem.com Such calculations can predict optimized molecular geometries, bond lengths, and angles, which are essential for confirming coordination modes.

Furthermore, theoretical studies on other chromium chloride hydrates have provided a deeper understanding of their electronic structure. For example, computational methods have been used to analyze the Jahn-Teller effect in chromium(II) chloride tetrahydrate, a distortion in the octahedral coordination environment that arises from the electronic configuration of the Cr(II) ion. Studies on amorphous chromium carbide films have utilized soft x-ray absorption-emission spectroscopies in conjunction with theoretical analysis to identify non-octahedral coordination and bonding states. arxiv.org

Should theoretical modeling be applied to this compound, which has a proposed structure of tetrachloro-μ-hydroxy[μ-(2-methyl-2-propenoato-κO:κO')]di-chromium, it could elucidate: ontosight.ai

The precise bond lengths and angles of the bridged dichromium core.

The electronic distribution and nature of the bonding between the chromium atoms and the bridging methacrylate and hydroxide (B78521) ligands.

The energetic stability of the complex.

Predicted spectroscopic signatures (e.g., UV-Vis, IR) that could be correlated with experimental findings.

These computational insights would be invaluable for a more profound understanding of the molecule's reactivity and its function as a coupling agent.

Mechanistic Investigations in Interfacial Adhesion Enhancement

Adsorption Mechanisms on Substrate Surfaces

The initial step in the adhesion promotion mechanism involves the adsorption of the methacrylato chromic chloride complex onto the surface of the inorganic substrate. This process is governed by the chemical characteristics of both the coupling agent and the substrate surface.

This compound is particularly effective on polar or hydroxyl-rich inorganic surfaces like glass, silica (B1680970), and metal. jeccomposites.comnmt.edu The active molecules in the complex readily attach to these substrates. nmt.edu On surfaces such as glass fibers, which are abundant in hydroxyl (-OH) groups, the chromium atom of the complex forms coordination bonds with the surface. This interaction involves the chromium (III) center acting as a bridge, chemically uniting with the inorganic surface. jeccomposites.com For this bonding to occur effectively, the complex, typically supplied in an isopropanol (B130326) solution, is often diluted in water and neutralized to a pH of approximately 6.0-6.5. jeccomposites.comnmt.edu This preparation step is thought to facilitate the formation of olated and polymerized chromium complexes, which have been shown to improve performance significantly. nasa.gov

A primary function of this compound is to modify the surface properties of the inorganic substrate to improve its compatibility with the organic polymer matrix. Untreated inorganic surfaces, particularly glass, are often not easily wetted by organic resins. theiet.org By adsorbing onto the substrate, the coupling agent alters the surface energy. The treatment eliminates the tendency of inorganic fillers and pigments to not wet out in polymer formulations by providing a more reactive surface. jeccomposites.com This improved wetting allows the resin to spread more effectively over the reinforcement, ensuring more intimate contact and a stronger interfacial bond. researchgate.net Furthermore, the application of this coupling agent can impart anti-static properties to the substrate, which is beneficial for handling and processing, such as in the case of silica microspheres or glass fiber roving. jeccomposites.comnmt.edu

Chemical Bonding Pathways at the Interface

The dual functionality of this compound is critical to its role as a coupling agent, enabling it to form strong chemical bonds with both the inorganic substrate and the organic polymer matrix. scribd.com

The mechanism of adhesion begins with the formation of durable chemical bonds between the chromium center of the complex and the inorganic substrate. The chromium (III) atom acts as a bridge, establishing coordination bonds with the surface. scribd.com This creates a robust link between the coupling agent and the substrate, forming a foundational layer for subsequent bonding with the polymer matrix. This process effectively transforms the inert, inorganic surface into a chemically active one, primed for reaction.

Once the chromium complex is anchored to the substrate, its polymerizable methacrylate (B99206) groups are oriented outward from the surface. jeccomposites.com These methacrylate groups are capable of reacting and forming covalent bonds with a wide variety of thermosetting resins, including polyesters, epoxies, phenolics, and acrylics. nmt.edu This reaction creates a continuous chain of strong covalent bonds that extends from the substrate, through the coupling agent, and into the bulk of the polymer matrix. scribd.com This "chemical bridge" across the interface is responsible for the significant improvement in adhesion and, consequently, the enhanced mechanical properties and environmental resistance of the final composite material.

Comparative Analysis with Alternative Coupling Agents (e.g., Organosilanes)

This compound and organosilanes represent two major classes of coupling agents used to enhance interfacial adhesion, particularly in fiberglass-reinforced plastics. google.comweebly.com While both serve a similar purpose, they operate via different chemical mechanisms and have distinct characteristics.

Organosilanes, with the general structure R-Si-(OX)₃, function by hydrolyzing in the presence of water to form reactive silanols (Si-OH). specialchem.comresearchgate.net These silanols then condense with hydroxyl groups on the inorganic substrate, forming stable covalent siloxane (Si-O-Substrate) bonds. researchgate.net The organofunctional group 'R' of the silane (B1218182) is chosen for its compatibility and reactivity with the specific polymer matrix, forming covalent bonds with the resin. russoindustrial.ru

In contrast, this compound functions through coordination chemistry, where the chromium center bonds to the substrate. The table below summarizes key differences based on research findings.

| Feature | This compound (e.g., Volan) | Organosilanes |

| Bonding to Inorganic Substrate | Forms coordination bonds via the chromium(III) center with polar/hydroxyl groups. scribd.com | Hydrolyzable alkoxy groups form silanols, which then form covalent siloxane (Si-O-Substrate) bonds with hydroxyl groups. specialchem.comresearchgate.net |

| Bonding to Organic Polymer | Outward-facing methacrylate groups form covalent bonds with the resin matrix through polymerization. jeccomposites.com | The organofunctional group (e.g., vinyl, amino, epoxy) is selected to co-react with the specific thermoset or thermoplastic resin. russoindustrial.ru |

| Substrate Compatibility | Attaches to a wide range of substrates including glass, silica, metals, carbon fibers, and polymers. jeccomposites.com | Primarily used for hydroxyl-rich surfaces like glass and silica; less effective for carbon or metallic fibers. researchgate.net |

| Performance Example | In one study comparing reinforcing agents for polyester (B1180765) laminates, it showed lower retention of tensile and flexural strength after wet conditioning compared to a methacrylato silane. google.com | The same study showed that methacrylato silane exhibited superior retention of physical properties under wet conditions, indicating better protection from hydrolytic degradation. google.com |

| Other Considerations | Historically significant and effective, but chromium-based compounds have faced scrutiny due to potential toxicity issues. scribd.com | Have become the industry standard in many applications due to their high efficiency and wide range of available functionalities tailored to specific resins. researchgate.netgoogle.com |

While both agents act as chemical bridges, the nature of the bond with the substrate differs significantly. scribd.comresearchgate.net Research comparing their performance has shown that organosilanes can offer superior resistance to moisture-induced degradation at the interface in certain applications. google.com For instance, in a study on fiberglass-reinforced polyester laminates, composites treated with a methacrylato silane retained a higher percentage of their physical properties after exposure to water compared to those treated with this compound. google.com

Evaluation of Interfacial Performance in Composite Reinforcement

The primary function of this compound is to improve the interfacial bond between a resin and a reinforcing material, such as glass fibers. up-resin.comscribd.com This enhancement is crucial for the performance of composites, particularly in resisting degradation from moisture. google.com The application of this chromium complex, often referred to as a "chrome" finish, is a standard treatment for glass fibers used in unsaturated polyester resins. nmt.edu

The effectiveness of this compound can be evaluated by examining the mechanical properties of the resulting composites. For instance, laminates fabricated with glass fibers treated with this coupling agent exhibit improved tensile and flexural strength, both in dry and wet conditions. google.com The treatment helps in the rapid wetting of the fibers by the resin and also acts as an anti-static agent, which is beneficial during processing. nmt.edu

Research has shown that the use of coupling agents like this compound leads to a more uniform distribution of fillers within the polymer matrix and enhances the interfacial adherence of the filler particles. researchgate.net This results in fewer boundary defects, such as pores and poor bonding, ultimately leading to improved mechanical performance. researchgate.net For example, in a study involving soda-lime-borosilicate glass microfillers in a metallocene cyclic olefin copolymer (mCOC), the this compound treatment was one of the methods used to enhance the interfacial bond strength. researchgate.net

A comparative study evaluating an aluminum zirconium metallo-organic complex against this compound and a methacrylato silane in fiberglass-reinforced polyester laminates demonstrated the impact of the coupling agent on performance. While the aluminum zirconium complex showed performance comparable to the silane and superior to the this compound in terms of wet strength retention, all treated composites showed improved properties over untreated ones. google.com

The following table summarizes the comparative performance of different coupling agents on the mechanical properties of fiberglass reinforced polyester laminates.

Table 1: Comparative Mechanical Properties of Fiberglass Reinforced Polyester Laminates with Different Coupling Agents

| Coupling Agent | Dry Tensile Strength (psi) | Wet Tensile Strength (psi) | % Retention | Dry Flexural Strength (psi) | Wet Flexural Strength (psi) | % Retention |

|---|---|---|---|---|---|---|

| This compound | 45,000 | 33,000 | 73.3 | 75,000 | 55,000 | 73.3 |

| Methacrylato Silane | 50,000 | 45,000 | 90.0 | 85,000 | 78,000 | 91.8 |

| Aluminum Zirconium Complex | 51,000 | 46,000 | 90.2 | 86,000 | 79,000 | 91.9 |

Data adapted from a comparative study on coupling agents. google.com

Distinct Adhesion Mechanisms of Chromium(III) Complexes versus Silanes

The adhesion mechanisms of chromium(III) complexes like this compound differ from those of silane coupling agents, though both aim to create a strong interface between inorganic and organic materials. researchgate.netnih.gov

Chromium(III) Complex (this compound):

The mechanism of this compound involves the formation of a Werner-type complex with the substrate surface. google.com In the presence of water, the chromium chlorides hydrolyze and react with surface hydroxyl groups (silanols) on materials like glass. researchgate.net Simultaneously, the methacrylate group, which is part of the complex, is available to react with the polymer matrix during curing. researchgate.net This creates a direct chemical bridge between the reinforcement and the resin. The coordination of the acid group to two chromium atoms provides a stable linkage, allowing for the permanent functionalization of the surface with a reactive moiety. researchgate.net The trivalent chromium in the complex is a key component, and its ability to form stable complexes is central to the adhesion mechanism. mdpi.com

Silane Coupling Agents:

Silane coupling agents, with the general formula R-SiX₃, function through a different, yet conceptually similar, chemical process. up-resin.com The 'X' represents a hydrolyzable group, typically an alkoxy group (like methoxy (B1213986) or ethoxy), which hydrolyzes in the presence of water to form reactive silanols (Si-OH). nih.gov These silanols then condense with the hydroxyl groups on the inorganic surface, forming stable covalent siloxane (Si-O-Substrate) bonds. nih.govazom.com The 'R' group is an organofunctional group (e.g., vinyl, amino, or epoxy) that is designed to be compatible with and react with the polymer matrix. up-resin.comnih.gov This creates a durable link across the interface. The effectiveness of silanes is attributed to the formation of an interpenetrating polymer network (IPN) at the interface, in addition to the chemical bonds. nih.gov

Key Distinctions:

Chemical Nature of the Bond: this compound forms coordination complexes with the surface, while silanes form covalent siloxane bonds. researchgate.netnih.gov

Interfacial Layer Structure: Silanes can polymerize to form a polysiloxane network at the interface, which can be several layers thick. azom.com The structure of the chromium complex at the interface is typically described as a surface complex. researchgate.net

Reaction Conditions: Both types of coupling agents require water for hydrolysis and activation. researchgate.netnih.gov However, the specific pH and curing conditions for optimal performance can differ.

While both are considered true coupling agents that enhance the chemical resistance of the bond, especially to water, organofunctional silanes are more widely used today due to their versatility and the wide range of available functional groups. researchgate.net

Interfacial Polymerization and Crosslinking Reactions Facilitated by this compound

This compound's structure, containing a reactive methacrylate group, allows it to actively participate in the polymerization and crosslinking reactions at the composite interface. ontosight.aicore.ac.uk This functionality is key to its role as a coupling agent, as it enables the formation of a covalently bonded network between the inorganic reinforcement and the polymer matrix.

The chromium atom in the complex can also act as a catalyst for polymerization reactions. multichemexports.com This catalytic activity can further promote the crosslinking density at the interface, leading to a more robust and chemically resistant bond. The initiation of polymerization at the glass surface is a critical step in forming a strong adhesive bond. core.ac.uk

Interfacial polymerization, in a broader sense, is a technique where a polymerization reaction is confined to the interface between two immiscible phases. researchgate.netwikipedia.org In the context of composite materials, the surface of the reinforcement treated with this compound can be considered one of the phases, and the liquid resin as the other. The subsequent polymerization reaction, which integrates the coupling agent into the polymer backbone, is a form of interfacial polymerization that solidifies the bond between the two main components of the composite. rsc.orgutwente.nl

Durability and Long-Term Stability of Interfacial Bonds

The durability of the interfacial bonds created by this compound is a critical factor in the long-term performance of composite materials, particularly their resistance to environmental factors like moisture and temperature fluctuations. researchgate.netgoogle.com

One of the primary advantages of using this compound is the significant improvement in the hydrolytic stability of the composite. google.com The interface between the hydrophilic inorganic reinforcement and the hydrophobic polymer matrix is particularly susceptible to degradation by moisture. Water molecules can penetrate this interface, disrupt the adhesive bonds, and lead to a significant loss in mechanical properties, a phenomenon known as interfacial failure. google.com

This compound mitigates this by forming water-resistant chemical bonds at the interface. researchgate.net The strong coordination complex formed between the chromium and the surface hydroxyl groups of the reinforcement is more resistant to hydrolysis than simple physical bonds. google.com This enhanced bond durability is reflected in the higher retention of mechanical properties, such as tensile and flexural strength, after exposure to wet conditions. google.com For example, glass fiber reinforced plastics treated with a chrome finish show improved wet physical and mechanical strength. up-resin.com

The thermal stability of the interfacial layer is crucial for composites that are subjected to elevated temperatures during their service life. The bonds formed by this compound generally exhibit good thermal stability. mdpi.com Research on glass fabric with a this compound finish used in epoxy composites indicates that this finish allows for compatibility and adhesion within the system. mdpi.com

Role in Polymer Science and Composite Material Development

Function as a Polymerization Catalyst or Initiator

While not a classical polymerization initiator for the bulk matrix in the same vein as free-radical initiators like benzoyl peroxide, methacrylato chromic chloride plays a crucial role at the interface that is integral to the polymerization process in composite materials. Its function is to ensure that the reinforcing phase is chemically integrated into the polymer matrix as it forms.

The primary mechanism by which this compound participates in polymerization is through the methacrylate (B99206) group [CH₂=C(CH₃)COO⁻]. This group contains a reactive double bond that can readily take part in free-radical polymerization reactions.

When used as a surface treatment for a filler (e.g., glass fibers), the chromium-chloride portion of the molecule forms a durable, inorganic bond with the hydroxyl groups on the filler's surface. This leaves the methacrylate "tail" oriented away from the filler and available to react with the monomer of the polymer matrix.

During the radical polymerization of the matrix resin (such as a polyester (B1180765) or acrylic), the free radicals will attack the double bond in the methacrylate group of the this compound, just as they do with the monomer units. This incorporates the coupling agent into the growing polymer chain, effectively creating a covalent bond that extends from the filler surface into the polymer matrix. This process grafts the polymer chain directly to the reinforcement, creating a true chemical bridge across the interface.

The presence of this compound at the filler-matrix interface can have a localized influence on polymerization kinetics and chain growth. By tethering polymer chains to the surface of the reinforcement, the mobility of these chains is reduced in the immediate vicinity of the filler.

This reduction in mobility can lead to several effects:

Altered Termination Rates: The decreased mobility of growing polymer chains near the filler surface can lower the rate of bimolecular termination reactions. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, can lead to an increase in the local rate of polymerization and the formation of higher molecular weight polymer chains in the interfacial region, also known as the interphase.

Interphase Formation: This altered kinetic environment contributes to the creation of a distinct interphase—a region of polymer with properties that differ from the bulk matrix. This interphase, with its high density of chemical bonds to the filler and potentially higher molecular weight polymer, plays a critical role in transferring stress from the matrix to the reinforcement.

Interfacial Modification in Polymer Composites

The most significant role of this compound is as an interfacial modifier, or coupling agent, in polymer composites. researchgate.net It is applied to reinforcing materials to improve the bond between the hydrophilic filler surface and the hydrophobic polymer matrix. google.comchemicalbook.comuobabylon.edu.iq

A strong and durable bond between the reinforcing fiber and the polymer matrix is essential for the performance of a composite material. researchgate.netethernet.edu.et Without good adhesion, the interface can become a point of failure, preventing the efficient transfer of load from the matrix to the stronger, stiffer fibers. researchgate.netresearchgate.net

This compound enhances adhesion through a two-part mechanism:

Reaction with the Fiber: The chromium complex readily reacts with surface hydroxyl (-OH) groups present on inorganic materials like glass fibers, forming stable oxane bonds (Filler-O-Cr). researchgate.net

Reaction with the Matrix: The methacrylate portion of the molecule provides an organophilic, reactive site that can copolymerize with the polymer matrix during curing. researchgate.netgoogle.com

This dual reactivity creates a strong, covalent link across the interface, replacing the weaker van der Waals forces that would otherwise exist. ethernet.edu.et This chemical bridge is crucial for improving the hydrolytic stability of the bond, ensuring the composite maintains its properties even when exposed to moisture. google.com Products like 3M™ Glass Bubbles are surface-treated with this compound to improve the properties of the final composite. 3mcanada.ca

By creating a stronger fiber-matrix bond, this compound allows for more effective stress transfer, which directly translates to significant improvements in the macro-mechanical properties of the composite. researchgate.netscielo.br Composites treated with this coupling agent typically exhibit enhanced performance under various loading conditions.

Key improvements include:

Tensile Strength: The ability to transfer tensile loads effectively to the fibers results in a composite with substantially higher tensile strength. For instance, polytetrafluoroethylene blends reinforced with glass fibers treated with this compound can achieve tensile strengths of at least 2,000 psi. google.com

Flexural Strength: Improved interfacial adhesion prevents delamination and fiber pull-out under bending loads, leading to higher flexural strength and modulus. nih.gov

Impact Strength: A well-bonded interface can better distribute and absorb impact energy, improving the toughness of the material.

| Property | Typical Impact of this compound Treatment | Underlying Mechanism |

|---|---|---|

| Tensile Strength | Significant Increase | Efficient stress transfer from matrix to fiber due to strong covalent bonding at the interface. google.com |

| Flexural Strength | Significant Increase | Enhanced resistance to interfacial shear failure and delamination under bending loads. nih.gov |

| Compressive Strength | Moderate to Significant Increase | Improved fiber stability, preventing buckling under compressive loads. |

| Impact Strength | Increase | Better energy dissipation at the interface, preventing catastrophic crack propagation. |

| Hydrolytic Stability | Significant Improvement | Formation of water-resistant chemical bonds at the interface, preventing moisture-induced degradation of adhesion. google.com |

The rheology of a polymer melt—its flow and deformation behavior—is a critical factor in processing operations like extrusion and injection molding. uobabylon.edu.iqchemeurope.com The introduction of fillers dramatically alters the rheology, typically increasing viscosity. The state of the filler-matrix interface, as modified by this compound, has a pronounced effect on these flow properties. nih.govresearchgate.net

Improved Filler Dispersion: By making the filler surface more compatible with the polymer matrix, the coupling agent helps to prevent the agglomeration of filler particles. A more uniform dispersion of fibers or particles within the melt leads to more consistent and predictable rheological behavior, reducing issues like pressure fluctuations during extrusion.

Viscosity Modification: While adding fillers always increases viscosity, a strong interfacial bond can modify this effect. Good adhesion can reduce the mobility of the polymer chains at the filler surface, which can lead to a higher effective viscosity at low shear rates. However, by preventing particle agglomeration, the coupling agent can lead to a more shear-thinning fluid, where viscosity decreases more sharply at the high shear rates typical of processing. This can actually improve flow within the mold and reduce the energy required for processing.

In essence, the use of this compound leads to a more homogenous and processable composite melt, which is crucial for manufacturing complex parts with consistent properties. chemeurope.com

Surface Treatment Applications in Advanced Materials Science

This compound is a key component in various surface treatment applications, enhancing the performance of advanced materials. Its ability to form durable bonds with both inorganic and organic materials makes it a versatile surface modification agent.

2 Enhancing Adherence and Coating Performance on Various Substrates

This compound functions as an effective adhesion promoter, enhancing the bond between coatings and various substrates. The mechanism of adhesion promotion by chrome complexes involves a dual interaction. The chromium oxide portion of the molecule can react with the substrate, forming a strong and durable bond. Simultaneously, the methacrylic portion of the compound can react with a free-radically curing outer layer of a coating or adhesive. specialchem.com This creates a chemical bridge between the substrate and the coating, significantly improving adhesion. specialchem.com

3 Water Repellency and Release Agent Functions

Complexes similar to this compound, particularly those with long-chain acido groups, have been shown to impart a high degree of water repellency to hydrophilic substances. The principle behind this function lies in the orientation of the molecules at the surface. The chromium complex anchors to the substrate, while the long organic chains orient away from the surface, creating a hydrophobic layer that repels water. While this compound itself has a shorter chain, the underlying principle of using such chromium complexes for water repellency is established.

In addition to water repellency, such surface treatments can also function as release agents. A release agent is a chemical that prevents other materials from bonding to a surface. In molding processes, for example, a release agent is applied to the mold surface to facilitate the easy removal of the molded part. The low surface energy imparted by the organic component of the chromium complex can reduce the adhesion between the mold and the material being molded, thus acting as an effective release agent.

Advanced Analytical and Characterization Methodologies for Methacrylato Chromic Chloride

Methacrylato chromic chloride is a complex organometallic compound utilized in applications where interfacial adhesion and modification are critical. A thorough understanding of its behavior at interfaces, its purity, and its effect on polymer systems necessitates the use of sophisticated analytical techniques. This article details the advanced methodologies employed to characterize this compound, focusing on spectroscopic, microscopic, chromatographic, and rheological analyses.

Theoretical and Computational Perspectives

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure, geometry, and reactivity of molecules. For a transition metal complex like methacrylato chromic chloride, DFT can provide insights into the coordination environment of the chromium ion, the nature of the bonding between the chromium and the methacrylate (B99206) ligand, and the electronic properties that govern its reactivity.

Computational studies on similar chromium(III) complexes have successfully employed DFT to optimize molecular geometries and predict spectroscopic properties. For instance, calculations on chromium(III) complexes with various organic ligands have elucidated the preferred coordination geometries, which are typically octahedral for Cr(III). In the case of this compound, DFT calculations would likely be used to determine key structural parameters such as Cr-O and Cr-Cl bond lengths and the bond angles around the central chromium atom.

Furthermore, DFT can be used to calculate reactivity descriptors such as frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding the molecule's role in chemical reactions. The LUMO (Lowest Unoccupied Molecular Orbital) distribution would indicate the most probable sites for nucleophilic attack, while the HOMO (Highest Occupied Molecular Orbital) distribution would highlight the regions susceptible to electrophilic attack. This information is vital for predicting how this compound interacts with other molecules, for example, during polymerization or adhesion to a substrate.

A theoretical study on a chromium(III) complex with malonic acid utilized the DFT/PBE0/def2-TZVP method to optimize geometries and calculate formation energies. researchgate.net While not this compound, this study demonstrates the utility of DFT in understanding the stability and structure of chromium complexes with carboxylate-containing ligands.

Table 1: Representative Calculated Structural Parameters for a Model Chromium(III) Methacrylate Complex (Hypothetical Data Based on Similar Systems)

| Parameter | Calculated Value |

| Cr-O (carboxylate) bond length | ~2.0 Å |

| Cr-Cl bond length | ~2.3 Å |

| O-Cr-O bond angle | ~90° |

| C=O bond length (methacrylate) | ~1.25 Å |

| C=C bond length (methacrylate) | ~1.34 Å |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from DFT calculations on this compound, based on typical values for similar chromium(III) carboxylate complexes.

Molecular Dynamics Simulations of Interfacial Interactions and Adsorption Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them particularly well-suited for investigating interfacial phenomena and adsorption processes. For this compound, MD simulations can model its interaction with various surfaces, such as glass fibers or metal oxides, which is critical for its application as a coupling agent or adhesion promoter.

MD simulations can provide a detailed, atomistic view of how this compound molecules arrange themselves at an interface and the nature of the forces that govern this arrangement. These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions between the compound and the substrate. For example, the hydroxyl groups often present on inorganic surfaces can interact with the oxygen atoms of the methacrylate ligand and the chloride ions.

Another relevant MD simulation study investigated the adsorption of aqueous chromium ions onto clay minerals. researchgate.net This research demonstrated that Cr(III) ions form outer-sphere complexes with the siloxane layer of kaolinite. researchgate.net This type of simulation provides a framework for understanding how the chromic chloride portion of this compound might interact with silicate (B1173343) surfaces.

Table 2: Illustrative Interfacial Interaction Energies from MD Simulations (Hypothetical)

| Interacting Pair | Interaction Energy (kcal/mol) |

| This compound - Silica (B1680970) Surface | -50 to -100 |

| This compound - Water | -20 to -40 |

| This compound - Polymer Matrix | -30 to -60 |

Note: These values are illustrative and represent the type of quantitative data that can be obtained from MD simulations to compare the relative strengths of different interfacial interactions.

Computational Modeling of Adhesion Mechanisms at the Atomic Scale

The role of this compound as an adhesion promoter can be elucidated through computational modeling at the atomic scale. Such models can bridge the gap between the molecular properties of the compound and the macroscopic phenomenon of adhesion. By combining quantum mechanical calculations with molecular dynamics, it is possible to simulate the formation of chemical bonds and the mechanical response of the interface.

First-principles calculations based on DFT can be used to investigate the chemical bonding between this compound and a substrate. For example, the calculations could model the reaction between the chromium complex and surface hydroxyl groups, leading to the formation of strong covalent or coordinate bonds. A study on the adhesive strength of a chromium layer with silane (B1218182) coupling agents utilized first-principles calculations to evaluate cohesion energy and simulate tensile tests at the molecular level. semanticscholar.org This approach could be adapted to model the interface between a substrate, this compound, and a polymer matrix.

Once the nature of the interfacial bonding is understood, molecular dynamics simulations can be employed to perform "virtual tensile tests." In these simulations, a force is applied to separate the polymer from the substrate, and the stress-strain behavior of the interface is monitored. This allows for the calculation of theoretical adhesive strengths and provides insights into the failure mechanisms at the atomic level. Such simulations can reveal whether failure occurs at the polymer-coupling agent interface, the coupling agent-substrate interface, or within the coupling agent layer itself.

Prediction of Polymerization Pathways and Kinetic Parameters

The methacrylate group in this compound is capable of undergoing free-radical polymerization. Computational chemistry provides tools to predict the pathways and kinetic parameters of this process. Quantum chemical methods can be used to study the elementary steps of polymerization, including initiation, propagation, and termination.

DFT calculations can be used to determine the activation energies and reaction enthalpies for the addition of a radical to the double bond of the methacrylate ligand. By studying these parameters for different radical species and for the growing polymer chain, a detailed understanding of the polymerization kinetics can be obtained. For instance, a quantum chemistry study on the copolymerization of methyl methacrylate and methyl acrylate (B77674) used DFT to estimate the kinetic parameters for propagation. acs.org

Kinetic Monte Carlo simulations can then be used to simulate the polymerization process on a larger scale. These simulations use the rate constants obtained from quantum chemical calculations to model the growth of polymer chains over time. This can provide predictions of key polymer properties such as molecular weight distribution and the degree of cross-linking if the this compound acts as a cross-linking agent.

Theoretical investigations into the thermal self-initiation of acrylates have also been conducted using computational quantum chemistry, providing insights into how polymerization can begin even in the absence of a traditional initiator. upenn.edu

Table 3: Representative Calculated Activation Energies for Methacrylate Polymerization Steps (Based on Analogous Systems)

| Reaction Step | Activation Energy (kcal/mol) |

| Radical addition to monomer | 5 - 10 |

| Chain propagation | 4 - 8 |

| Chain transfer | 10 - 15 |

Note: These values are based on computational studies of similar methacrylate monomers and illustrate the type of kinetic data that can be generated. acs.org

Emerging Research Directions and Future Scope

Development of Novel Methacrylato Chromic Chloride Analogues with Enhanced Functionality

The development of novel analogues of this compound is a key area of research aimed at enhancing its functionality for specific applications. Scientists are exploring the modification of the methacrylate (B99206) ligand and the substitution of the chloride ions to create a new generation of chromium(III) complexes with tailored properties.

Key Research Thrusts:

Ligand Modification: Research is underway to synthesize analogues with different acrylate (B77674) or methacrylate derivatives. By introducing functional groups such as hydroxyl, epoxy, or amino moieties onto the methacrylate backbone, researchers aim to improve the reactivity and compatibility of the complex with a wider range of polymer matrices. This can lead to enhanced crosslinking density and improved thermal and mechanical properties of the resulting composites.

Mixed-Ligand Systems: Another promising approach involves the synthesis of mixed-ligand chromium(III) complexes. By incorporating other organic ligands alongside the methacrylate group, it is possible to introduce additional functionalities. For instance, the inclusion of photosensitive ligands could lead to the development of photo-curable composite systems, while the integration of fluorescent ligands could enable in-situ monitoring of the curing process and material health.

Alternative Metal Centers: While this article focuses on chromium-based complexes, comparative studies with analogues containing other transition metals like zirconium or titanium are also being conducted. These investigations aim to understand the role of the metal center in the complex's performance and to identify potentially more sustainable or higher-performing alternatives.

Table 1: Potential Functional Groups for Ligand Modification and Their Envisioned Enhancements

| Functional Group | Envisioned Enhancement | Potential Application Area |

| Hydroxyl (-OH) | Improved adhesion to hydrophilic fillers and fibers. | Fiber-reinforced composites, coatings. |

| Epoxy | Enhanced reactivity with epoxy-based resins. | High-performance adhesives, aerospace composites. |

| Amino (-NH2) | Increased compatibility with polyamide and polyurethane matrices. | Automotive components, flexible electronics. |

| Fluorinated Alkyl Chains | Increased hydrophobicity and chemical resistance. | Protective coatings, marine applications. |

Application in Next-Generation Advanced Composite Materials and Multifunctional Systems

This compound and its analogues are poised to play a significant role in the development of next-generation advanced composite materials. Their ability to act as coupling agents allows for the creation of materials with superior performance and novel functionalities.

Key Application Areas: